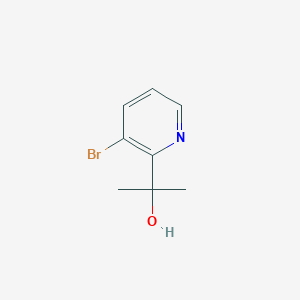![molecular formula C8H4BrNO2S B2746774 7-Bromothieno[3,2-c]pyridine-2-carboxylic acid CAS No. 2013583-36-1](/img/structure/B2746774.png)
7-Bromothieno[3,2-c]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromothieno[3,2-c]pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 2013583-36-1 . It has a molecular weight of 258.1 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H4BrNO2S/c9-5-3-10-2-4-1-6 (8 (11)12)13-7 (4)5/h1-3H, (H,11,12) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8 degrees Celsius .Scientific Research Applications
Synthesis of Arylthienopyridines
The regioselective bromination of thieno[2,3-b]pyridine has been demonstrated, with selectivity towards the 4-position. This process allows for subsequent cross-coupling reactions, showcasing the potential of 4-bromothieno[2,3-b]pyridine as a valuable building block in drug discovery research (S. Lucas et al., 2015).
Thermal Synthesis Procedures
A telescoped procedure for the synthesis of 3-Bromothieno[3,2-c]pyridine-4-(5H)-one reduces risks associated with classical methods. This highlights the compound's utility in streamlined synthesis methods, offering a safer and more efficient approach (E. Boros & I. Kaldor, 2015).
Antitumor Activity
Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates have been evaluated for their growth inhibitory activity on human tumor cell lines, indicating significant potential in cancer research. The synthesis of these derivatives and their biological evaluation highlight the compound's relevance in developing new therapeutic agents (M. Queiroz et al., 2011).
Fluorescence Behavior Studies
Research into the fluorescence behavior of Thieno[3,2-c]pyridine derivatives has been conducted, studying the effect of donor-acceptor substituent on their absorption emission properties. This research underlines the compound's potential in creating materials with specific fluorescence characteristics (R. Toche & S. Chavan, 2013).
Novel Functionalized Pyridine Linked Derivatives
The synthesis of new functionalized pyridine linked thiazole derivatives and their antiproliferative activity against various cancer cell lines has been explored. This research showcases the application of 7-Bromothieno[3,2-c]pyridine-2-carboxylic acid derivatives in medicinal chemistry, contributing to the development of potential cancer therapies (Alaa M. Alqahtani & A. Bayazeed, 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, one should call a poison center or doctor if they feel unwell .
properties
IUPAC Name |
7-bromothieno[3,2-c]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-5-3-10-2-4-1-6(8(11)12)13-7(4)5/h1-3H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJGXTCARMUJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C(C=NC=C21)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-bis(3,4-dichlorophenyl)-10a-(nitromethyl)-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione](/img/structure/B2746691.png)

![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2746693.png)
![(3,4-difluorophenyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2746694.png)
![3-(3,4-dimethoxyphenyl)-9-isobutyl-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2746696.png)
![8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2746697.png)

![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2746699.png)
![(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 3-methylbenzoate](/img/structure/B2746700.png)
![Ethyl 4-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2746702.png)



![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2746714.png)